molecular formula C13H17Cl3N2O2 B11699821 N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide

N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide

Cat. No.: B11699821
M. Wt: 339.6 g/mol
InChI Key: YZUAXSLJGKICIQ-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide is a synthetic organic compound characterized by the presence of trichloroethyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide typically involves the reaction of 2,2,2-trichloroethylamine with 2-methoxyaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The purification steps are also scaled up to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H17Cl3N2O2

Molecular Weight

339.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]butanamide

InChI

InChI=1S/C13H17Cl3N2O2/c1-3-6-11(19)18-12(13(14,15)16)17-9-7-4-5-8-10(9)20-2/h4-5,7-8,12,17H,3,6H2,1-2H3,(H,18,19)

InChI Key

YZUAXSLJGKICIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1OC

Origin of Product

United States

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